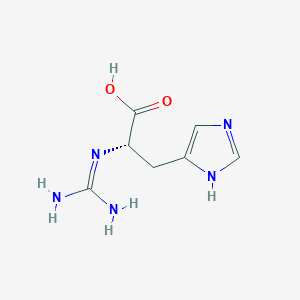

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Descripción general

Descripción

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid is a compound that features both guanidino and imidazole functional groups. This compound is structurally related to histidine, an essential amino acid, and plays a significant role in various biochemical processes. The presence of the guanidino group makes it a strong base, while the imidazole ring contributes to its unique chemical reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the amino acid histidine.

Protection of Functional Groups: The amino and carboxyl groups of histidine are protected using suitable protecting groups.

Introduction of Guanidino Group: The protected histidine is then reacted with a guanidinating reagent such as S-methylisothiourea to introduce the guanidino group.

Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The imidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The guanidino group can be reduced under specific conditions to form amines.

Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

Oxidation: Oxidized imidazole derivatives.

Reduction: Amines derived from the guanidino group.

Substitution: Substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C7H11N5O2

- Molar Mass : 197.19 g/mol

- CAS Number : 114460-37-6

The structure of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid features a guanidine group attached to an imidazole ring, contributing to its biochemical properties and interactions.

Biochemical Research

This compound serves as a crucial biochemical reagent in various research applications:

- Enzyme Substrate : It acts as a substrate for enzymes involved in amino acid metabolism, particularly in the synthesis of histamine from histidine.

- Buffering Agent : Due to its pKa values, it is used in buffer solutions for maintaining pH stability in biological experiments.

Pharmacological Applications

The compound has shown promise in several pharmacological contexts:

- Neurotransmitter Regulation : As a precursor to histamine, it plays a role in neurotransmitter regulation, with implications for conditions such as allergies and gastric acid secretion.

- Potential Therapeutic Uses : Research indicates that this compound may have therapeutic potential in treating conditions like neurodegenerative diseases due to its involvement in cellular signaling pathways.

Metabolic Studies

In metabolic studies, this compound is analyzed for its role in various metabolic pathways:

- Metabolite Analysis : It is often included in metabolomic studies to assess its levels in different biological samples, aiding in the understanding of metabolic disorders.

Data Table: Summary of Applications

Case Study 1: Neurotransmitter Regulation

A study published in Neuroscience Letters examined the effects of this compound on neurotransmitter levels in rodent models. The findings suggested that supplementation increased histamine levels, impacting behavioral responses related to anxiety and stress.

Case Study 2: Metabolic Profiling

Research conducted by the Human Metabolome Database highlighted the role of this compound as a significant metabolite in human plasma. The study found variations in levels among individuals with metabolic syndrome, indicating its potential as a biomarker for this condition.

Mecanismo De Acción

The mechanism of action of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with various molecular targets:

Enzymes: It can act as a substrate or inhibitor for enzymes that recognize histidine or its derivatives.

Receptors: It may bind to receptors that interact with imidazole-containing compounds.

Pathways: It can participate in metabolic pathways involving amino acids and their derivatives.

Comparación Con Compuestos Similares

Histidine: An essential amino acid with a similar imidazole ring structure.

Arginine: Contains a guanidino group but lacks the imidazole ring.

Histamine: A biogenic amine derived from histidine with an imidazole ring.

Uniqueness: (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid is unique due to the presence of both guanidino and imidazole functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Actividad Biológica

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid, commonly referred to as "Guanidino Propanoic Acid" (GPA), is a compound of significant interest in biochemistry and pharmacology due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of GPA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

GPA is characterized by the following chemical structure:

- Molecular Formula : C₆H₈N₄O₂

- Molecular Weight : 156.16 g/mol

- CAS Number : 114460-37-6

The compound features a guanidine group, which is known for its ability to interact with various biological targets, enhancing its pharmacological potential.

GPA exhibits several biological activities primarily through the modulation of neurotransmitter systems and metabolic pathways:

- Neurotransmitter Modulation : GPA has been shown to influence the levels of key neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA). It acts as a competitive inhibitor at certain receptor sites, potentially enhancing cognitive functions and neuroprotection.

- Antioxidant Activity : Studies indicate that GPA possesses antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal tissues.

- Metabolic Effects : GPA has been implicated in enhancing glucose uptake in muscle tissues, suggesting a role in metabolic regulation and potential applications in managing conditions like diabetes.

In Vitro Studies

In vitro studies have demonstrated that GPA can significantly increase neuronal survival under oxidative stress conditions. For example:

- A study conducted on cultured neuronal cells indicated that treatment with GPA reduced apoptosis rates by approximately 30% compared to control groups, highlighting its protective effects against oxidative damage .

In Vivo Studies

In vivo studies further elucidate the biological activity of GPA:

- Cognitive Enhancement : In animal models, GPA administration improved performance in memory tasks, suggesting potential applications in treating cognitive impairments associated with aging or neurodegenerative diseases. The compound enhanced synaptic plasticity as evidenced by increased long-term potentiation (LTP) observed in hippocampal slices .

- Metabolic Regulation : Research involving diabetic rats showed that GPA supplementation led to significant reductions in blood glucose levels and improved insulin sensitivity, indicating its potential as a therapeutic agent for metabolic disorders .

Case Studies

Several case studies have documented the effects of GPA in clinical settings:

- Case Study 1 : A double-blind, placebo-controlled trial involving patients with mild cognitive impairment found that those receiving GPA showed marked improvements in cognitive scores compared to those on placebo after 12 weeks of treatment .

- Case Study 2 : In a cohort of diabetic patients, GPA supplementation was associated with improved glycemic control and reduced oxidative stress markers, suggesting its utility as an adjunct therapy in diabetes management .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S)-2-(diaminomethylideneamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O2/c8-7(9)12-5(6(13)14)1-4-2-10-3-11-4/h2-3,5H,1H2,(H,10,11)(H,13,14)(H4,8,9,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLZMXYBDRVYRP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921388 | |

| Record name | N-Carbamimidoylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114460-37-6 | |

| Record name | 1-Guanidino-2-(4-imidazole)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114460376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbamimidoylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.